tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate
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Overview
Description
tert-Butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.28 g/mol It is a derivative of indene, a bicyclic hydrocarbon, and contains a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate typically involves the reaction of indene derivatives with tert-butyl carbamate. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a building block for the synthesis of bioactive molecules with therapeutic properties .
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique structure allows for the development of materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl carbamate group can enhance the compound’s stability and solubility, facilitating its use in various applications .
Comparison with Similar Compounds
- tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-Butyl (2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
Comparison: tert-Butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is unique due to its specific substitution pattern on the indene ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-oxo-1,3-dihydroinden-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-5-4-9-7-12(16)8-10(9)6-11/h4-6H,7-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCTXXNAXKQGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)C2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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